2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
Description
2-(4-Chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide (CAS: 895462-61-0) is a sulfur-containing heterocyclic compound with the molecular formula C₁₈H₁₇ClN₂O₃S₂ and a molecular weight of 408.9222 g/mol . Its structure features a cyclohepta[b]thiophen-2-yl core substituted with a cyano group at position 3 and an acetamide moiety at position 2. This compound is part of a broader class of sulfonamide and acetamide derivatives studied for their roles in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)11-17(22)21-18-15(10-20)14-4-2-1-3-5-16(14)25-18/h6-9H,1-5,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOPSDCQPUVVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
- Molecular Formula : C₁₃H₁₆N₂OS
- Molecular Weight : 248.344 g/mol .
- Key Differences : Lacks the sulfonyl group and has a simpler propanamide substituent instead of the 4-chlorobenzenesulfonyl-acetamide chain. This reduces steric hindrance and electron-withdrawing effects compared to the target compound.
- Synthesis : Prepared via acetylation of the parent amine using acetic anhydride in glacial acetic acid (75.6% yield) .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Molecular Formula: Not explicitly stated but includes a pyridine-thioacetamide scaffold.
- Key Differences : Replaces the cyclohepta[b]thiophen core with a pyridine ring and introduces styryl groups. The thioether linkage (C–S–C) contrasts with the sulfonyl (SO₂) group in the target compound.
- Synthesis: Synthesized via reflux of precursors in ethanol with sodium acetate (85% yield) .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide
- Key Differences: Features a smaller cyclopenta[b]thiophen ring and a sulfamoylphenylamino group instead of 4-chlorobenzenesulfonyl.
- Synthesis : Derived from N-chloroacetylated intermediates and sulfa drugs, using triethylamine as a catalyst .
Physicochemical Properties
Notes:
- The target compound’s 4-chlorobenzenesulfonyl group likely increases its melting point and hydrophobicity compared to analogues with simpler acetamide substituents.
- Yields for related compounds vary widely (73–85%), influenced by reaction conditions (e.g., reflux time, catalyst use) .
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A cyclohepta[b]thiophene core
- A cyano group
- A chlorobenzenesulfonyl moiety
- An acetamide functional group
These structural elements contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor . The following sections detail specific findings from various studies.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For example:
- Chloroacetamides , a related class of compounds, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The presence of halogenated phenyl rings enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
| Compound Type | Activity Against | Notable Findings |
|---|---|---|
| Chloroacetamides | Gram-positive bacteria | Effective against MRSA; high lipophilicity aids penetration |
| Related Compounds | Fungal strains | Moderate effectiveness against Candida albicans |
Anticancer Potential
The structural components of this compound suggest possible interactions with cancer-related pathways:
- Compounds with similar thiophene structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- The sulfonamide group may enhance the binding affinity to specific biological targets involved in cancer progression.
Enzyme Inhibition
Studies have suggested that compounds featuring sulfonamide groups can act as inhibitors for various enzymes:
- For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
- Investigations into the enzyme inhibition potential of this compound could reveal its utility in treating conditions like glaucoma or edema.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of compounds similar to this compound:
- Antimicrobial Screening : In a study screening various chloroacetamides for antimicrobial activity, compounds with substituents on the phenyl ring exhibited varying degrees of effectiveness against bacterial strains .
- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis highlighted that specific functional groups significantly influence the biological activity of related compounds .
- Enzyme Interaction Studies : Research has shown that sulfonamide-containing compounds can effectively inhibit key enzymes involved in metabolic pathways associated with cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the cyclohepta[b]thiophen-2-yl core in this compound?
- Methodological Answer : The cyclohepta[b]thiophene scaffold can be synthesized via cyclocondensation of thiophene derivatives with carbonyl-containing reagents. For example, 2-acetyl thiophene reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and ethyl cyanoacetate under reflux in ethanol with ammonium acetate as a catalyst . Key steps include:
- Cyclization : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 ratio of thiophene to aldehyde).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Functionalization : Introduce the cyano group at the 3-position via nucleophilic substitution or nitrile transfer reactions .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign protons and carbons using - and -NMR. For example, the cycloheptane protons (4H–8H) appear as multiplet signals at δ 1.5–2.5 ppm, while the thiophene protons resonate at δ 6.5–7.5 ppm .
- FTIR : Confirm sulfonyl (SO) stretches at 1150–1350 cm and cyano (CN) peaks at 2200–2250 cm .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds) and confirm stereochemistry. For acetamide derivatives, intermolecular N–H···O hydrogen bonds often stabilize crystal packing .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorbance at 254 nm for sulfonyl and thiophene moieties.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for sulfonamides) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and selectivity?
- Methodological Answer :
- Reagent Selection : Use 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to minimize side reactions .
- Temperature Control : Perform reactions at 0°C (to reduce hydrolysis) and gradually warm to room temperature.
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., molar ratio, solvent polarity). For example, a 2 factorial design revealed that excess sulfonyl chloride (1.5 eq) and anhydrous DCM increase yield by 25% .
Q. What strategies address contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyano group) that may interfere with activity .
- Statistical Analysis : Apply ANOVA to compare inter-assay variability; outliers may indicate assay-specific artifacts .
Q. How can computational methods guide SAR studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues.
- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the cycloheptane ring under physiological conditions .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
